molecular formula C15H17NO4 B2457850 Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-14-2

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate

Cat. No.: B2457850
CAS No.: 866008-14-2
M. Wt: 275.304
InChI Key: NNCMYAKNFMNESG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a tetrahydropyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-5-hydroxy-2-oxo-1,2,3,6-tetrahydropyridine-4-carboxylate
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride

Uniqueness

Ethyl 1-benzyl-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-benzyl-5-hydroxy-6-oxo-2,3-dihydropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-20-15(19)12-8-9-16(14(18)13(12)17)10-11-6-4-3-5-7-11/h3-7,17H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCMYAKNFMNESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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